molecular formula C21H22Cl2N4O3S B3930277 N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide

Cat. No.: B3930277
M. Wt: 481.4 g/mol
InChI Key: YEAYAHYPAVCGGR-UHFFFAOYSA-N
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Description

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the coupling of the piperazine derivative with 3,5-dichloro-4-methoxybenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide moiety enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O3S/c1-13(28)26-7-9-27(10-8-26)16-5-3-15(4-6-16)24-21(31)25-20(29)14-11-17(22)19(30-2)18(23)12-14/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYAHYPAVCGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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